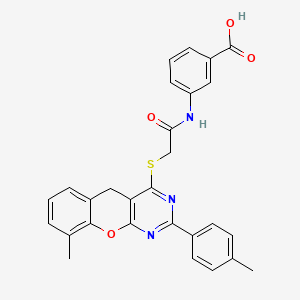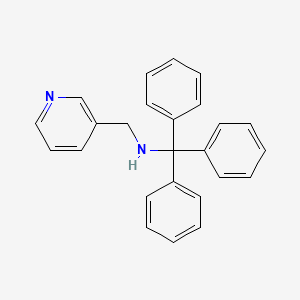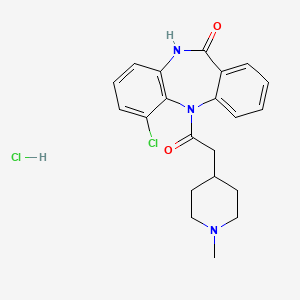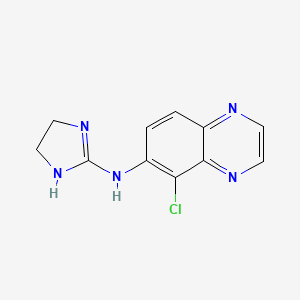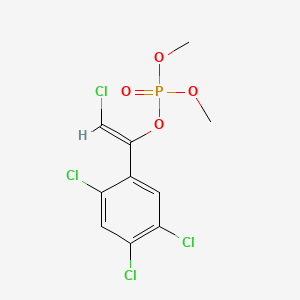
Tetrachlorvinphos
Descripción general
Descripción
Mecanismo De Acción
El estirofos ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que es crucial para la descomposición del neurotransmisor acetilcolina. Al inhibir esta enzima, el estirofos provoca una acumulación de acetilcolina en las sinapsis nerviosas, lo que lleva a una transmisión continua de la señal nerviosa y a la parálisis eventual de la plaga . Los objetivos moleculares involucrados en este mecanismo incluyen las enzimas colinesterasas, que son esenciales para la función nerviosa normal .
Análisis Bioquímico
Biochemical Properties
Tetrachlorvinphos is known to interact with cholinesterase, an important enzyme in the nervous system . It inhibits the activity of cholinesterase, leading to an accumulation of acetylcholine, a neurotransmitter, in the synapses . This results in overstimulation of the nervous system, which is the primary toxic action of this compound .
Cellular Effects
Exposure to this compound can lead to a variety of cellular effects. Symptoms of exposure include increased perspiration, nausea, lachrymation, salivation, blurred vision, diarrhea, pulmonary edema, respiratory embarrassment, and convulsions . It has been reported that this compound has the potential to induce adrenal cortical adenomas and thyroid C-cell adenomas hepatocellular carcinoma, hepatocellular adenomas, and granulomatous lesions of the liver in mouse and rats .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cholinesterase, an enzyme that breaks down acetylcholine in the synapses . By inhibiting cholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is slowly hydrolyzed in neutral and aqueous acidic media, and is rapidly hydrolyzed in alkaline media . This suggests that the effects of this compound may vary depending on the pH of the environment.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that this compound is an organophosphate insecticide with low toxicity on mammals .
Metabolic Pathways
This compound undergoes a number of transformations in the liver, where it is transported after intake . The specific transformations depend on the structure of the group attached to the phosphosulfur portion of the molecule . Oxidation is a primary process in these transformations .
Subcellular Localization
Given its role as a cholinesterase inhibitor, it is likely that this compound localizes to synapses, where cholinesterase is found .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El estirofos se sintetiza a través de una serie de reacciones químicas que involucran la cloración y la fosforilación. La ruta sintética principal implica la cloración de un compuesto fenilo seguido de fosforilación para introducir el grupo fosfato . Las condiciones de reacción generalmente requieren temperaturas controladas y el uso de catalizadores específicos para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de estirofos involucra reactores químicos a gran escala donde las reacciones de cloración y fosforilación se llevan a cabo bajo condiciones controladas. El proceso está optimizado para maximizar el rendimiento y la pureza al tiempo que se minimiza la producción de subproductos no deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
El estirofos experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El estirofos se puede oxidar para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el estirofos en derivados menos clorados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de fenoles clorados, mientras que la reducción puede producir organofosforados menos clorados .
Aplicaciones Científicas De Investigación
El estirofos tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la química de los organofosforados y los mecanismos de reacción.
Biología: Se emplea en estudios sobre los efectos de los organofosforados en los sistemas biológicos, particularmente en la comprensión de la inhibición enzimática.
Medicina: Investigado por su posible uso en el tratamiento de infecciones parasitarias en animales.
Industria: Se utiliza en el desarrollo de nuevos insecticidas y estrategias de control de plagas
Comparación Con Compuestos Similares
El estirofos se compara con otros insecticidas organofosforados como el diclorvos y el malatión. Si bien todos estos compuestos inhiben la acetilcolinesterasa, el estirofos es único por su toxicidad relativamente baja para los mamíferos y su efectividad contra una amplia gama de plagas . Compuestos similares incluyen:
Diclorvos: Otro insecticida organofosforado con un mecanismo de acción similar pero mayor toxicidad para los mamíferos.
El estirofos destaca por su equilibrio entre eficacia y seguridad, lo que lo convierte en una opción preferida en muchas aplicaciones de control de plagas .
Propiedades
Número CAS |
22248-79-9 |
|---|---|
Fórmula molecular |
C10H9Cl4O4P |
Peso molecular |
366.0 g/mol |
Nombre IUPAC |
[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |
Clave InChI |
UBCKGWBNUIFUST-BJMVGYQFSA-N |
SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
SMILES isomérico |
COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
Apariencia |
Solid powder |
Color/Form |
Tan to brown crystalline solid Powder Off-white crystalline solid |
Densidad |
Bulk density 50-55 lb/cu ft |
melting_point |
203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |
Key on ui other cas no. |
22248-79-9 961-11-5 |
Descripción física |
Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |
Solubilidad |
less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Gardona Rabon Stirofos Tetrachlorvinphos |
Presión de vapor |
4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tetrachlorvinphos?
A1: this compound (TCVP) is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. [, , , , ] This inhibition leads to an accumulation of ACh, resulting in excessive nerve stimulation and ultimately causing paralysis and death in target insects. []
Q2: Are there any downstream effects beyond AChE inhibition?
A2: While AChE inhibition is the primary mode of action, research has shown that TCVP exposure can also induce other cellular changes. For instance, one study found that TCVP can induce global DNA methylation changes in human lung epithelial cells. [] Another study revealed that TCVP exposure in mice was associated with unusual non-neoplastic hepatic lesions characterized by pericellular fibrosis, hepatocyte nuclear pleomorphism, and macrophage accumulation. []
Q3: Does TCVP affect different species in the same way?
A3: No, studies have shown that the sensitivity of blood cholinesterase activities to TCVP varies depending on the species and even the blood fraction. For example, horse plasma cholinesterase is more sensitive to TCVP inhibition than horse erythrocyte cholinesterase. [] This highlights the importance of species-specific considerations when assessing TCVP toxicity.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of TCVP is C10H9Cl4O4P, and its molecular weight is 365.98 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research abstracts do not delve into detailed spectroscopic data, they mention the use of gas-liquid chromatography with electron-capture detection for analyzing TCVP residues. [, ] This analytical technique relies on the compound's specific chemical structure and properties for detection and quantification.
Q6: How stable is this compound in different formulations?
A6: The stability of TCVP is influenced by factors such as formulation type and storage conditions. For instance, one study found that wettable powder formulations of TCVP were more effective than emulsifiable concentrate formulations on polystyrene surfaces. []
Q7: Is there information available on this compound compatibility with other materials?
A7: While the provided abstracts don't delve into specific material compatibility beyond mentioning its application on crops [, , ] and in animal settings [, , , , , , ], it's crucial to consider potential interactions with various materials during formulation, packaging, and application to ensure its efficacy and stability.
Q8: How stable is this compound under different environmental conditions?
A8: TCVP's stability varies depending on factors like temperature, light exposure, and pH. [, ] Studies highlight its degradation on crops over time, with initial half-lives ranging from 2 days on cabbage to 12 days on pears. []
Q9: Have any formulation strategies been explored to enhance TCVP stability or effectiveness?
A9: Research mentions using TCVP in different formulations, including wettable powders, emulsifiable concentrates, dusts, and impregnated ear tags. [, , , , ] These formulations aim to improve application, stability, and release characteristics, highlighting ongoing efforts to optimize TCVP's efficacy.
Q10: What are the regulatory implications of using this compound?
A10: TCVP's classification as a potential human carcinogen by authorities like the European Chemical Agency and the Environmental Protection Agency necessitates stringent regulations regarding its use and handling. []
Q11: Are there specific safety measures recommended when handling this compound?
A11: Due to its potential toxicity, handling TCVP requires appropriate personal protective equipment and adherence to safety guidelines to minimize exposure and risks. [, , ]
Q12: How is this compound absorbed and distributed in the body?
A12: Studies on TCVP's absorption and distribution highlight that dermal absorption in rats is saturable and dose-dependent. [] Research also indicates that TCVP dust released from pet collars is quickly absorbed into sebum, suggesting sebum as a significant route of exposure. []
Q13: What are the metabolic pathways involved in this compound breakdown?
A13: TCVP is metabolized through various pathways, including hydrolysis and oxidation reactions. [] These metabolic processes can lead to the formation of different metabolites, some of which may contribute to the compound's overall toxicity.
Q14: How is this compound's efficacy evaluated?
A15: TCVP's efficacy has been assessed using various methods, including in vitro assays, animal models, and field trials. [, , , , , , , , , , , , , , , , , , , , , , ] These approaches provide insights into its insecticidal activity, potential toxicity, and overall effectiveness.
Q15: Are there specific cell-based assays used to study this compound's effects?
A16: Research mentions using human lung epithelial cells (A549) to investigate TCVP's effects on global DNA methylation and cytotoxicity. [] This highlights the applicability of cell-based assays in studying TCVP's molecular mechanisms.
Q16: What are the known mechanisms of resistance to this compound in insects?
A17: Resistance to TCVP can arise from various mechanisms, including target site insensitivity, metabolic detoxification, and reduced penetration. [, , ]
Q17: Is there evidence of cross-resistance between this compound and other insecticides?
A18: Studies have identified cross-resistance patterns between TCVP and other insecticides, particularly organophosphates. [, , , ] This highlights the challenge of managing resistance and emphasizes the need for integrated pest management strategies.
Q18: What are the toxicological effects of this compound in mammals?
A19: TCVP can exert toxic effects on mammals, primarily due to its ability to inhibit cholinesterase activity. [, , , , ] Studies in rats have shown that TCVP exposure can lead to adverse effects on the liver, kidney, adrenal glands, and thyroid. [, ]
Q19: Are there any long-term health risks associated with this compound exposure?
A20: TCVP is classified as a potential human carcinogen. [, ] Long-term exposure has been linked to an increased risk of certain cancers in animal studies. [, ] This highlights the importance of minimizing human exposure to TCVP.
Q20: What analytical techniques are used to detect and quantify this compound?
A21: Gas-liquid chromatography with electron-capture detection is a widely used method for analyzing TCVP residues. [, ] This technique offers high sensitivity and selectivity for detecting and quantifying TCVP in various matrices.
Q21: How are analytical methods for this compound validated?
A22: Analytical method validation ensures the accuracy, precision, and reliability of TCVP quantification. This typically involves assessing parameters such as linearity, recovery, sensitivity, specificity, and stability. [, ]
Q22: What is the environmental fate of this compound?
A23: TCVP can persist in the environment, particularly in soil and water, potentially impacting non-target organisms. [, ] Its degradation is influenced by factors such as temperature, pH, and microbial activity. []
Q23: What are the potential ecotoxicological effects of this compound?
A24: TCVP's toxicity extends to non-target organisms, including beneficial insects and aquatic life. [] Its use can have unintended consequences for ecosystems, highlighting the need for careful risk assessment and mitigation strategies.
Q24: Are there any alternatives to using this compound for pest control?
A25: Research explores alternatives to TCVP, such as other insecticides like permethrin, cyfluthrin, and carbaryl. [, , , , ] The choice of alternative depends on factors such as target pest, application site, and resistance profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


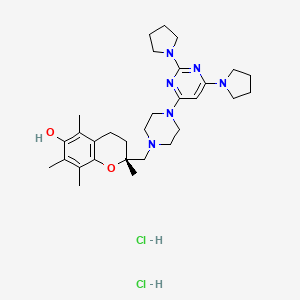
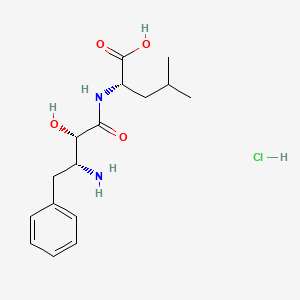
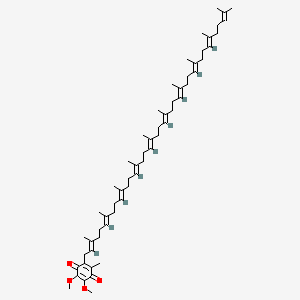
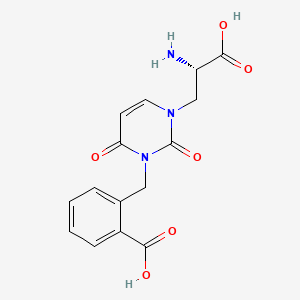
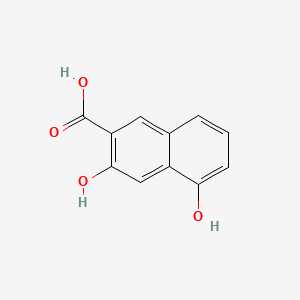
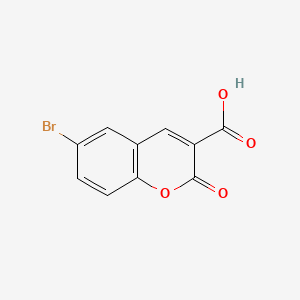
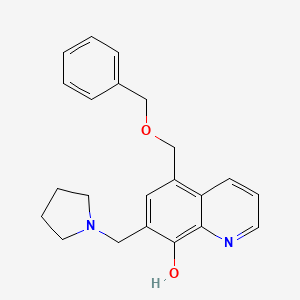
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
